molecular formula C7H12N2OS B2535352 2-{[(1-methyl-1H-imidazol-2-yl)methyl]sulfanyl}ethan-1-ol CAS No. 871809-53-9

2-{[(1-methyl-1H-imidazol-2-yl)methyl]sulfanyl}ethan-1-ol

Cat. No.: B2535352
CAS No.: 871809-53-9
M. Wt: 172.25
InChI Key: HAXVMBFSZXTNAE-UHFFFAOYSA-N
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Description

2-{[(1-methyl-1H-imidazol-2-yl)methyl]sulfanyl}ethan-1-ol is a compound that features an imidazole ring, a sulfur atom, and a hydroxyl group The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms

Mechanism of Action

Target of Action

The compound “2-{[(1-methyl-1H-imidazol-2-yl)methyl]sulfanyl}ethan-1-ol” is an imidazole derivative. Imidazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to a wide range of biological activities . The specific interaction of this compound with its targets and the resulting changes would depend on the specific biological target and the context of the interaction.

Biochemical Pathways

Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways .

Result of Action

The molecular and cellular effects of “this compound” would depend on its specific biological targets and the context of the interaction. Given the broad range of biological activities associated with imidazole derivatives, the effects of this compound could be diverse and context-dependent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-methyl-1H-imidazol-2-yl)methyl]sulfanyl}ethan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[(1-methyl-1H-imidazol-2-yl)methyl]sulfanyl}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The imidazole ring can be reduced under specific conditions to form a saturated ring structure.

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

2-[(1-methylimidazol-2-yl)methylsulfanyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2OS/c1-9-3-2-8-7(9)6-11-5-4-10/h2-3,10H,4-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXVMBFSZXTNAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CSCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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